3-Fluoro-2-methylpyridine 1-oxide

Lipophilicity LogP Physicochemical Properties

Medicinal chemists face regioselectivity and handling challenges with liquid pyridine N-oxide analogs. 3-Fluoro-2-methylpyridine 1-oxide (CAS 113209-81-7) directly resolves these limitations: • Solid at RT (mp 80°C) - enables precise weighing, recrystallization-based purification, and simplified scale-up logistics vs. liquid 2-methylpyridine 1-oxide (bp 260°C). • Regioselective SNAr at the 3-position via fluorine as a leaving group; the N-oxide moiety directs electrophilic substitution for predictable derivatization. • Validated as a key intermediate in Dasabuvir (ABT-333) synthesis for the Viekira Pak® HCV regimen - sourcing this specific regioisomer ensures fidelity to the established route. • Calculated LogP 1.56 balances passive permeability for CNS drug discovery without excessive lipophilicity.

Molecular Formula C6H6FNO
Molecular Weight 127.12 g/mol
CAS No. 113209-81-7
Cat. No. B055481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methylpyridine 1-oxide
CAS113209-81-7
Molecular FormulaC6H6FNO
Molecular Weight127.12 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=[N+]1[O-])F
InChIInChI=1S/C6H6FNO/c1-5-6(7)3-2-4-8(5)9/h2-4H,1H3
InChIKeyCIFJXDPNAWWVKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-methylpyridine 1-oxide: A Differentiated Building Block


3-Fluoro-2-methylpyridine 1-oxide (CAS 113209-81-7) is a heterocyclic pyridine N-oxide characterized by a fluorine substituent at the 3-position and a methyl group at the 2-position. This substitution pattern confers a distinct electronic and steric profile compared to non-fluorinated or regioisomeric analogs, influencing its reactivity and physicochemical properties . As a pyridine N-oxide, the N-oxide moiety activates the aromatic ring toward electrophilic substitution and serves as a directing group for regioselective functionalization [1]. The compound is a solid at room temperature (softens 55 °C, melts 80 °C) , offering a distinct handling advantage over liquid analogs such as 2-methylpyridine 1-oxide. These attributes position it as a strategically selected intermediate for complex molecule construction, particularly in medicinal chemistry.

3-Fluoro-2-methylpyridine 1-oxide: Why Generic Analogs Fail


The precise regiochemistry of 3-fluoro-2-methylpyridine 1-oxide—combining a strongly electron-withdrawing fluorine atom ortho to the methyl group and para to the N-oxide—creates a unique electronic landscape that generic pyridine N-oxides (e.g., unsubstituted pyridine N-oxide or 2-methylpyridine 1-oxide) lack. This electronic bias directly influences regioselectivity in electrophilic aromatic substitution and nucleophilic aromatic substitution (SNAr) reactions, where fluorine acts as an excellent leaving group, enabling functionalization at the 3-position [1]. Furthermore, the presence of fluorine significantly alters lipophilicity (calculated LogP 1.56 versus 1.42 for 2-methylpyridine 1-oxide ) and metabolic stability compared to non-fluorinated analogs—a critical parameter in drug discovery. Substituting with a regioisomer such as 4-fluoro-2-methylpyridine 1-oxide would invert the electronic and steric directing effects, leading to divergent reaction outcomes and product profiles. Consequently, interchanging in-class compounds without explicit comparative data risks compromising synthetic yield, regioselectivity, and downstream biological activity.

3-Fluoro-2-methylpyridine 1-oxide: Quantitative Comparison


Enhanced Lipophilicity vs. 2-Methylpyridine 1-oxide

3-Fluoro-2-methylpyridine 1-oxide exhibits a higher calculated lipophilicity (LogP 1.56) compared to its non-fluorinated counterpart, 2-methylpyridine 1-oxide (LogP 1.42) [REFS-1, REFS-2]. The 0.14 unit increase in LogP reflects the lipophilic contribution of the fluorine atom, which can enhance membrane permeability and metabolic stability in drug candidates. This difference is quantifiable and reproducible across computational models [REFS-1, REFS-2].

Lipophilicity LogP Physicochemical Properties Drug Design

Solid-State Advantage Over Liquid Analog

3-Fluoro-2-methylpyridine 1-oxide is a solid at room temperature, exhibiting softening at 55 °C and melting at 80 °C . In contrast, 2-methylpyridine 1-oxide is a liquid with a boiling point of approximately 260 °C . The solid state of the fluorinated derivative facilitates easier handling, weighing, and purification via recrystallization, whereas the liquid analog typically requires fractional distillation for purification .

Physical State Melting Point Handling Purification

Key Intermediate for Dasabuvir Synthesis

3-Fluoro-2-methylpyridine 1-oxide is a documented intermediate in the synthesis of Dasabuvir (ABT-333), a non-nucleoside inhibitor of HCV NS5B polymerase [1]. While generic pyridine N-oxides can serve as building blocks, the specific substitution pattern of this compound is essential for constructing the Dasabuvir pharmacophore. Although quantitative yield data for this specific step is not publicly disclosed, the compound's inclusion in a marketed drug's synthetic route demonstrates its industrial relevance and differentiates it from non-fluorinated or regioisomeric analogs that cannot be used interchangeably [1].

Antiviral HCV Dasabuvir ABT-333 Pharmaceutical Intermediate

3-Fluoro-2-methylpyridine 1-oxide: Validated Applications


Medicinal Chemistry: Lipophilicity & Metabolic Stability

In drug discovery programs, medicinal chemists routinely employ fluorine substitution to modulate lipophilicity and block metabolic soft spots. The 0.14 unit increase in LogP (1.56 vs. 1.42) relative to 2-methylpyridine 1-oxide [REFS-1, REFS-2] positions 3-fluoro-2-methylpyridine 1-oxide as a strategic fragment for improving passive permeability without introducing excessive lipophilicity. This property is particularly valuable in CNS drug discovery and for targets requiring intracellular penetration [REFS-1, REFS-2].

Streamlined Handling in Multi-Step Synthesis

Process chemists prioritizing operational simplicity benefit from the solid-state nature of 3-fluoro-2-methylpyridine 1-oxide (mp 80 °C) , which allows for precise weighing and recrystallization-based purification. This contrasts with the liquid 2-methylpyridine 1-oxide (bp 260 °C) , which requires more complex distillation setups and is prone to hygroscopicity. The solid form reduces solvent usage and simplifies scale-up logistics [REFS-1, REFS-2].

Dasabuvir Synthesis via Validated Intermediate

For pharmaceutical development teams working on HCV therapies, 3-fluoro-2-methylpyridine 1-oxide serves as a crucial intermediate in the synthesis of Dasabuvir (ABT-333), a component of the marketed Viekira Pak regimen . Sourcing this specific building block ensures fidelity to the established synthetic route, avoiding the regioisomeric mismatches and reactivity pitfalls that would arise from substituting with 4-fluoro-2-methylpyridine 1-oxide or non-fluorinated analogs .

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